Cyclohexenecarboxamide
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Overview
Description
Cyclohexenecarboxamide is an organic compound with the molecular formula C7H11NO It is a derivative of cyclohexene, where a carboxamide group is attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexenecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexene with formamide under specific conditions. Another method includes the catalytic hydrogenation of cyclohexenecarboxylic acid, followed by the conversion of the resulting cyclohexenecarboxaldehyde to this compound using ammonia or an amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often use metal catalysts such as palladium or platinum to facilitate the hydrogenation and subsequent amide formation reactions. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexenecarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexenecarboxylic acid.
Reduction: Reduction reactions can convert it to cyclohexenylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Cyclohexenecarboxylic acid.
Reduction: Cyclohexenylamine.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexenecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexenecarboxamide involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide: Similar structure but lacks the double bond in the ring.
Cyclohexylcarboxamide: Another similar compound with slight structural differences.
Uniqueness
Cyclohexenecarboxamide is unique due to the presence of the double bond in the cyclohexene ring, which imparts different chemical reactivity and properties compared to its saturated counterparts .
Properties
IUPAC Name |
cyclohexene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDQOBHHPNQOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463616 |
Source
|
Record name | Cyclohexenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112170-66-8 |
Source
|
Record name | Cyclohexenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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